BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 1-Methyl-3-nitro-
5-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-Methyl-3-nitro-5-
Compound Name:
propoxybenzene

Cat. No.: B8026121

Disclaimer: Direct experimental data for 1-Methyl-3-nitro-5-propoxybenzene is scarce in
publicly available literature. This guide has been constructed by extrapolating data from
structurally analogous compounds. All properties and protocols should be considered predictive
and require experimental verification.

Executive Summary

This technical guide provides a comprehensive characterization of 1-Methyl-3-nitro-5-
propoxybenzene, a substituted nitroaromatic compound. Due to the limited direct
experimental data, this document leverages information from structurally related molecules to
predict its physicochemical properties, spectroscopic signature, potential synthesis routes, and
plausible biological activities. This guide is intended for researchers, scientists, and
professionals in drug development who may consider this or similar scaffolds for further
investigation. All quantitative data is presented in structured tables, and detailed experimental
protocols for its synthesis are proposed. Visual diagrams generated using Graphviz are
included to illustrate synthetic pathways.

Physicochemical Properties

The physicochemical properties of 1-Methyl-3-nitro-5-propoxybenzene have been estimated
based on data from similar compounds such as m-nitrotoluene, 1-nitro-3-propoxybenzene, and
1-methyl-3-propoxybenzene. These predicted values provide a baseline for experimental
design and characterization.
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Property Predicted Value Citation

Molecular Formula C10H13NO3 [1]

Molecular Weight 195.21 g/mol [1]
Likely a yellow to pale-yellow

Appearance o yay .p y [2][3]
liquid or low-melting solid

N ) Estimated to be in the range of

Boiling Point [4]

280-300 °C at 760 mmHg
_ _ Estimated to be near room

Melting Point [2][3]
temperature

Density Approximately 1.1 - 1.2 g/mL [415]
Expected to be poorly soluble

N in water, but soluble in
Solubility [5]

common organic solvents like

ethanol, ether, and benzene.

Vapor Pressure

Likely low, characteristic of

substituted nitroaromatics.

[3]

Synthesis and Experimental Protocols

The synthesis of 1-Methyl-3-nitro-5-propoxybenzene can be logically approached through

two primary routes, leveraging well-established organic reactions: electrophilic nitration and

Williamson ether synthesis.

Proposed Synthetic Route 1: Nitration of 1-Methyl-3-

propoxybenzene

This route involves the nitration of the commercially available precursor, 1-methyl-3-

propoxybenzene. The directing effects of the methyl (ortho-, para-directing) and propoxy

(ortho-, para-directing) groups will likely result in a mixture of isomers, from which the desired

1-methyl-3-nitro-5-propoxybenzene would need to be separated.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a thermometer, place 1-methyl-3-propoxybenzene (1 equivalent) in a
suitable solvent such as glacial acetic acid.

Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture of
concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) while
cooling in an ice bath.

Nitration Reaction: Cool the flask containing the 1-methyl-3-propoxybenzene solution to 0-5
°C using an ice bath. Add the nitrating mixture dropwise from the dropping funnel while
maintaining the temperature below 10 °C.[6]

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room
temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography
(TLC).

Workup: Once the reaction is complete, pour the reaction mixture slowly into a beaker of
crushed ice with stirring. A yellow oily product or solid precipitate should form.

Extraction: If an oily product forms, extract the aqueous mixture with an organic solvent such
as dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, a
saturated sodium bicarbonate solution, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The resulting crude product will likely be a mixture of isomers.
Purify the desired 1-methyl-3-nitro-5-propoxybenzene using column chromatography on
silica gel with a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
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Workflow for the synthesis of 1-Methyl-3-nitro-5-propoxybenzene via nitration.

Proposed Synthetic Route 2: Williamson Ether
Synthesis

This alternative route involves the reaction of 3-methyl-5-nitrophenol with a propyl halide in the
presence of a base. This method is generally more regioselective for the position of the
propoxy group.
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Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a
magnetic stirrer, dissolve 3-methyl-5-nitrophenol (1 equivalent) in a suitable polar aprotic
solvent such as acetone or dimethylformamide (DMF).

Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K2CO3)
(1.5 equivalents), to the solution. Heat the mixture to reflux for 1-2 hours to ensure the
formation of the potassium phenoxide salt.

Alkylation: To the refluxing mixture, add 1-bromopropane or 1-iodopropane (1.2 equivalents)
dropwise.

Reaction Monitoring: Continue to reflux the reaction mixture for 4-6 hours, monitoring the
progress by TLC.

Workup: After the reaction is complete, cool the mixture to room temperature and filter to
remove the inorganic salts.

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the
residue in an organic solvent like ethyl acetate and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel to obtain pure 1-Methyl-3-
nitro-5-propoxybenzene.
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Workflow for the synthesis of 1-Methyl-3-nitro-5-propoxybenzene via Williamson ether
synthesis.

Spectroscopic Characterization (Predicted)

The expected spectroscopic data for 1-Methyl-3-nitro-5-propoxybenzene is predicted based
on the analysis of its constituent functional groups and data from similar molecules.
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Technique Predicted Spectral Features

- Aromatic protons will appear as distinct signals
in the downfield region (& 7.0-8.5 ppm).- The
methyl group protons will appear as a singlet

H NMR around 0 2.4-2.6 ppm.- The propoxy group will
show a triplet for the O-CH:z protons around &
4.0-4.2 ppm, a sextet for the -CHz- protons
around 6 1.8-2.0 ppm, and a triplet for the

terminal -CHs protons around 6 1.0-1.2 ppm.

- Aromatic carbons will appear in the & 110-160
ppm region, with the carbon attached to the nitro
group being the most downfield.- The methyl

13C NMR _
carbon will be around & 20-25 ppm.- The
propoxy carbons will be at approximately & 70

(O-CHz), 6 22 (-CHz-), and & 10 (-CHs) ppm.

- Strong asymmetric and symmetric stretching
vibrations for the nitro group (NO2) are expected
around 1520-1560 cm~—t and 1345-1385 cm™1,
IR Spectroscopy respectively.- C-O-C stretching for the ether
linkage will be observed around 1200-1250
cm~1.- Aromatic C-H stretching will be seen

above 3000 cm~1.

- The molecular ion peak (M*) should be
observed at m/z = 195.21.- Common

Mass Spectrometry fragmentation patterns may include the loss of
the nitro group (-NO2), the propoxy group (-
OCsHpy), or cleavage of the propyl chain.

Potential Biological Activity and Signhaling Pathways

Nitroaromatic compounds are known for a wide range of biological activities, which are often
linked to the bioreduction of the nitro group.[7]

Antimicrobial Activity
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Many nitroaromatic compounds exhibit antimicrobial properties. The mechanism of action is
generally believed to involve the enzymatic reduction of the nitro group within microbial cells to
form reactive nitroso and hydroxylamine intermediates. These reactive species can induce
oxidative stress and damage cellular macromolecules such as DNA, leading to cell death.[7]

Potential Toxicity and Metabolic Activation

The biological activity of nitroaromatic compounds is a double-edged sword. The same
reductive activation that confers antimicrobial effects can also lead to toxicity in higher
organisms. The reactive intermediates generated can bind to cellular proteins and nucleic
acids, potentially leading to cytotoxicity and genotoxicity.[8]

Signaling Pathway Diagram: Reductive Activation

The following diagram illustrates the general pathway for the reductive activation of a
nitroaromatic compound, which is central to its biological activity.
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General pathway for the reductive activation of nitroaromatic compounds.

Conclusion

While 1-Methyl-3-nitro-5-propoxybenzene is not a well-documented compound, this guide
provides a robust, data-driven framework for its characterization. The predicted
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physicochemical properties, proposed synthetic routes with detailed protocols, and anticipated
spectroscopic signatures offer a solid foundation for any researcher or drug development
professional interested in exploring this molecule. The potential for biological activity, stemming
from its nitroaromatic core, warrants further investigation, though careful consideration of its
potential toxicity is also necessary. All information presented herein should be validated through
laboratory experimentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. 3-Nitrotoluene | C7TH7NO2 | CID 7422 - PubChem [pubchem.ncbi.nim.nih.gov]
o 3. 3-Nitrotoluene - Wikipedia [en.wikipedia.org]

e 4. chemnet.com [chemnet.com]

e 5. 3-nitrotoluene; m-nitrotoluene [csnvchem.com]

e 6. dwsim.fossee.in [dwsim.fossee.in]

e 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC
[pmc.ncbi.nlm.nih.gov]

e 8. journals.asm.org [journals.asm.org]

 To cite this document: BenchChem. [An In-depth Technical Guide to 1-Methyl-3-nitro-5-
propoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8026121#characterization-of-1-methyl-3-nitro-5-
propoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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